Bridgehead Methyl Group Increases Lipophilicity by 31% vs. the Non-Methyl Analog (ΔLogP = +0.38)
The target compound exhibits a calculated LogP of 1.61, compared to 1.23 for the closest commercially available analog, tert-butyl (1S,5S)-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS 1263379-01-6), which lacks the bridgehead methyl group . This represents a ΔLogP of +0.38, a 31% increase in predicted lipophilicity attributable solely to the single methyl substituent. This difference is significant in medicinal chemistry optimization, where LogP shifts of 0.3–0.5 log units can alter membrane permeability, metabolic clearance, and off-target binding profiles [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.61 (calculated, Fluorochem datasheet) |
| Comparator Or Baseline | tert-butyl (1S,5S)-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate (CAS 1263379-01-6): LogP = 1.23 |
| Quantified Difference | ΔLogP = +0.38 (31% increase in lipophilicity) |
| Conditions | Calculated LogP values from vendor technical datasheets (Fluorochem); identical calculation methodology applied to both compounds |
Why This Matters
The higher LogP of the methyl-substituted analog may confer superior membrane permeability in cell-based assays, making it the preferred choice when passive diffusion is a rate-limiting step in target engagement.
- [1] Waring, M.J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. (General reference establishing significance of ΔLogP ≥ 0.3.) View Source
